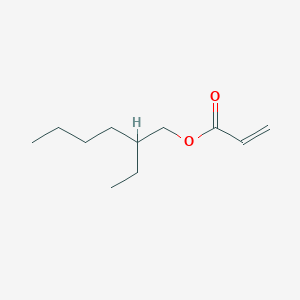
2-Ethylhexyl acrylate
Cat. No. B090911
Key on ui cas rn:
103-11-7
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04121028
Procedure details


Using the same procedure as was described in the preceding Examples, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.04 parts of ethyl acetate and 25.11 parts of denatured ethanol. Acetylacetone, 0.5 part, triethylamine, 0.53 part and a 75 percent solution of titanium diisopropyl diacetylacetonate, 0.82 part, were added. The resulting adhesive composition had a solids content of 45% and a viscosity, at 25° C., of 1875 cps. The adhesive properties of the composition were: 0° Shear -- > 24 hours; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lb. per inch of width.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
titanium diisopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH2:7](O)[CH3:8].[C:10]([CH2:13][C:14](=O)C)(=O)[CH3:11].[CH2:17](N([CH2:22][CH3:23])CC)C>>[C:1]([OH:4])(=[O:3])[CH:2]=[CH2:7].[C:1]([O:4][CH3:5])(=[O:3])[CH:22]=[CH2:23].[C:1]([O:4][CH2:5][CH:6]([CH2:7][CH3:8])[CH2:11][CH2:10][CH2:13][CH3:14])(=[O:3])[CH:2]=[CH2:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
titanium diisopropyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0° Shear
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
> 24 hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
180° Peel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
